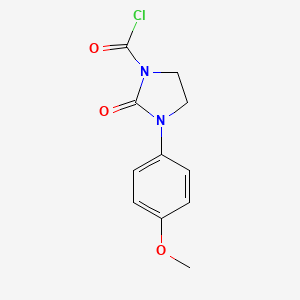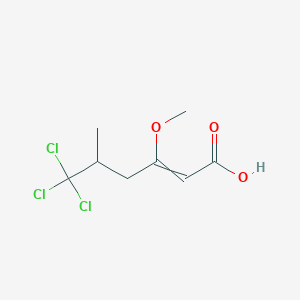
3-(4-Methoxyphenyl)-2-oxoimidazolidine-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-2-oxoimidazolidine-1-carbonyl chloride is an organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of a 4-methoxyphenyl group attached to the imidazolidine ring, which is further substituted with a carbonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-oxoimidazolidine-1-carbonyl chloride typically involves the reaction of 4-methoxyphenyl isocyanate with an appropriate imidazolidine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. Key parameters such as reagent concentration, mixing speed, and temperature control are closely monitored to maintain the desired reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxyphenyl)-2-oxoimidazolidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the imidazolidine ring or the methoxyphenyl group.
Hydrolysis: The carbonyl chloride group is susceptible to hydrolysis, resulting in the formation of the corresponding carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, which react with the carbonyl chloride group under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the methoxyphenyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the imidazolidine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while hydrolysis of the carbonyl chloride group results in a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenyl)-2-oxoimidazolidine-1-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenyl)-2-oxoimidazolidine-1-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the methoxyphenyl group may interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methoxyphenyl)-2-oxoimidazolidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
3-(4-Methoxyphenyl)-2-oxoimidazolidine-1-methyl ester: Contains a methyl ester group in place of the carbonyl chloride group.
3-(4-Methoxyphenyl)-2-oxoimidazolidine-1-thiol: Features a thiol group instead of the carbonyl chloride group.
Uniqueness
3-(4-Methoxyphenyl)-2-oxoimidazolidine-1-carbonyl chloride is unique due to the presence of the reactive carbonyl chloride group, which allows for a wide range of chemical modifications. This reactivity makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Eigenschaften
CAS-Nummer |
62868-37-5 |
|---|---|
Molekularformel |
C11H11ClN2O3 |
Molekulargewicht |
254.67 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-2-oxoimidazolidine-1-carbonyl chloride |
InChI |
InChI=1S/C11H11ClN2O3/c1-17-9-4-2-8(3-5-9)13-6-7-14(10(12)15)11(13)16/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
KVKUKAKDRIYBEP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CCN(C2=O)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazin-3-OL](/img/structure/B14517778.png)
![[Bis(methylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum](/img/structure/B14517791.png)

![1-[Bis[(4-chlorophenyl)selanyl]methylselanyl]-4-chlorobenzene](/img/structure/B14517800.png)

![6-[(4-Nitrophenyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B14517817.png)
![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.11]heptadecane](/img/structure/B14517822.png)

![3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl-](/img/structure/B14517840.png)


![[2-[2-(Butylaminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride](/img/structure/B14517847.png)

![2-{3-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14517855.png)
